A Technical Guide to 2-Fluoro-5-iodobenzonitrile (CAS: 351003-36-6)
A Technical Guide to 2-Fluoro-5-iodobenzonitrile (CAS: 351003-36-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 2-Fluoro-5-iodobenzonitrile, a key halogenated benzonitrile intermediate. It has emerged as a critical building block in medicinal chemistry and pharmaceutical synthesis, primarily owing to the strategic placement of its fluoro, iodo, and nitrile functional groups, which offer versatile reactivity for constructing complex molecular architectures.[1][2] This guide covers its physicochemical properties, synthetic applications, detailed experimental protocols, and essential safety information.
Physicochemical and Structural Data
2-Fluoro-5-iodobenzonitrile is typically an off-white to light brown crystalline solid.[2][3] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 351003-36-6[1][3][4][5] |
| Molecular Formula | C₇H₃FIN[3][4][5][6] |
| Molecular Weight | 247.01 g/mol [3][4][5][6] |
| Melting Point | 72-76 °C[3][4] |
| Boiling Point | 253.6 °C at 760 mmHg[3] |
| Density | 1.98 g/cm³[3] |
| Flash Point | 107.2 °C[3] |
| Vapor Pressure | 0.0181 mmHg at 25°C[3] |
| Purity | ≥97%[1][5] |
| Appearance | Solid[4] |
Table 2: Chemical Identifiers
| Identifier | Value |
| Synonyms | 2-fluoro-5-iodobenzenecarbonitrile[3][7][8] |
| SMILES String | Fc1ccc(I)cc1C#N[4] |
| InChI | 1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H[4] |
| InChI Key | BIZHQRAAZMDWNK-UHFFFAOYSA-N[4] |
Applications in Pharmaceutical Synthesis
The unique substitution pattern of 2-Fluoro-5-iodobenzonitrile makes it an indispensable tool in modern medicinal chemistry.[1] The iodine atom is particularly suitable for participating in palladium-catalyzed cross-coupling reactions, a cornerstone of complex molecule construction.[1] The fluorine atom can modulate the electronic and pharmacological properties, such as metabolic stability and binding affinity, of the final target molecule.
It serves as a crucial precursor in the synthesis of several classes of bioactive compounds:
-
4-Phenoxy benzamide riboside , a key intermediate for the synthesis of 4-phenoxybenzamide adenine dinucleotide.[2][3]
Experimental Protocols
While 2-Fluoro-5-iodobenzonitrile is commercially available, it can be synthesized in the laboratory. A common and effective method is the Sandmeyer reaction, starting from 2-fluoro-5-iodoaniline.[9]
Protocol: Synthesis via Sandmeyer Reaction
Objective: To synthesize 2-Fluoro-5-iodobenzonitrile from 2-fluoro-5-iodoaniline.
Materials:
-
2-fluoro-5-iodoaniline (1.0 eq)
-
Aqueous hydrochloric acid (or hydrobromic acid)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization:
-
Suspend 2-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid in a flask.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise. Maintain the temperature strictly below 5 °C throughout the addition to form the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Carefully and slowly add the cold diazonium salt solution from Step 1 to this cyanide solution. Vigorous gas evolution (N₂) may occur.
-
Allow the reaction mixture to stir and slowly warm to room temperature. The reaction can be gently heated to ensure completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium carbonate).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-Fluoro-5-iodobenzonitrile by recrystallization or column chromatography on silica gel.
-
Safety and Handling
2-Fluoro-5-iodobenzonitrile is classified as harmful and requires careful handling. Appropriate personal protective equipment (PPE) should be used at all times.
Table 3: GHS Hazard Information
| Category | Information |
| Signal Word | Warning [4] |
| Hazard Statements | H302: Harmful if swallowed.[4][10] H312: Harmful in contact with skin.[4][10] H332: Harmful if inhaled.[4][10] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation)[4] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4] |
-
Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety glasses or goggles.[4]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[3] The compound is noted to be light-sensitive, so storage in an opaque or amber container is recommended.[2][3]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 351003-36-6,2-Fluoro-5-iodobenzonitrile | lookchem [lookchem.com]
- 4. 2-氟-5-碘苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. 351003-36-6 2-Fluoro-5-iodobenzonitirile 2-氟-5-碘苯腈 -Win-Win Chemical [win-winchemical.com]
- 8. 2-fluoro-5-iodobenzenecarbonitrile; 2-Fluoro-5-Iodobenzonitrile; 2-fluoro-5-iodobenzonitirile; 2-fluoro-5-iodo-benzonitrile; 2-fluoro-5-iodobenzonitirle | Chemrio [chemrio.com]
- 9. benchchem.com [benchchem.com]
- 10. chemical-label.com [chemical-label.com]
